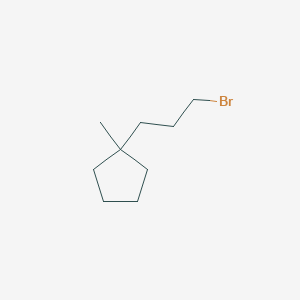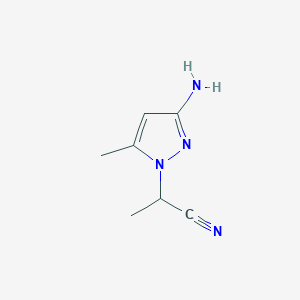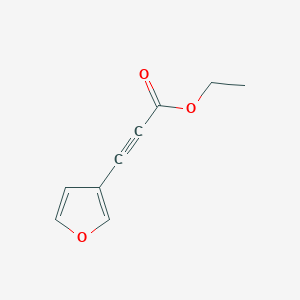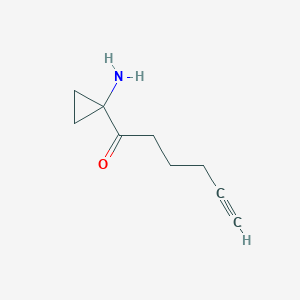![molecular formula C13H16N2OS B13201521 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13201521.png)
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the ethanamine moiety is attached through reductive amination, where the intermediate ketone is reduced in the presence of an amine and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are scaled up to handle larger quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaBr), thiols (e.g., RSH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or thiolated derivatives
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites, inhibiting their activity. The thiazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)ethan-1-amine: Shares the methoxyphenyl group but lacks the thiazole ring.
1-(4-Fluorophenyl)piperazine:
Uniqueness
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.
Eigenschaften
Molekularformel |
C13H16N2OS |
|---|---|
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
1-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine |
InChI |
InChI=1S/C13H16N2OS/c1-8(14)12-9(2)15-13(17-12)10-4-6-11(16-3)7-5-10/h4-8H,14H2,1-3H3 |
InChI-Schlüssel |
NWPHOKSRSZCFLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Azepan-1-yl)phenyl]ethan-1-amine](/img/structure/B13201444.png)




![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13201467.png)

![{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13201486.png)
![8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B13201496.png)
![[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13201500.png)



![N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide](/img/structure/B13201531.png)
